Cas no 72054-60-5 (Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate)

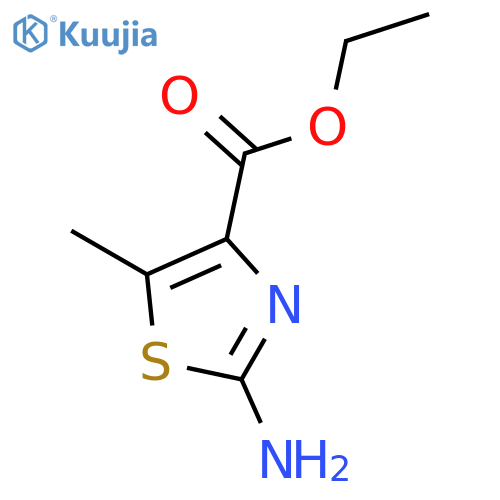

72054-60-5 structure

商品名:Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-5-methylthiazole-4-carboxylate

- 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

- METHYL (2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE

- METHYL 2-(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE

- Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)-acetate

- 2-amino-5-ethoxycarbonyl-4-methylthiazole

- 2-amino-5-methyl-4-carbethoxythiazole

- ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

- Oprea1_854469

- 4-thiazolecarboxylic acid, 2-amino-5-methyl-, ethyl ester

- KTGUPAFUVGHOQS-UHFFFAOYSA-N

- STK621568

- RW3354

- BBL010813

- SBB090453

- RP03452

- AM804278

- AS-18525

- SR-01000395998-1

- FT-0680171

- SY047858

- A866328

- J-520707

- W18818

- EN300-109085

- MFCD01536173

- 72054-60-5

- AKOS005266481

- SR-01000395998

- SCHEMBL289441

- CS-W020373

- AB-601/30963023

- 2-Amino-5-methylthiazole-4-carboxylic acid ethyl ester

- DB-017465

- Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

-

- MDL: MFCD01536173

- インチ: 1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)

- InChIKey: KTGUPAFUVGHOQS-UHFFFAOYSA-N

- ほほえんだ: S1C(N([H])[H])=NC(C(=O)OC([H])([H])C([H])([H])[H])=C1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 186.04600

- どういたいしつりょう: 186.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 93.4

じっけんとくせい

- ゆうかいてん: 111-113°C

- PSA: 93.45000

- LogP: 1.33040

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate セキュリティ情報

- 危害声明: H302-H315-H319-H335

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-109085-5.0g |

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |

72054-60-5 | 95% | 5g |

$386.0 | 2023-06-10 | |

| abcr | AB376776-250 mg |

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate; . |

72054-60-5 | 250mg |

€81.90 | 2023-04-25 | ||

| Chemenu | CM111040-25g |

ethyl 2-amino-5-methylthiazole-4-carboxylate |

72054-60-5 | 97% | 25g |

$533 | 2024-07-24 | |

| eNovation Chemicals LLC | D634800-5g |

Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate |

72054-60-5 | 97% | 5g |

$600 | 2024-06-05 | |

| abcr | AB376776-25 g |

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate; . |

72054-60-5 | 25g |

€724.10 | 2023-04-25 | ||

| Fluorochem | 091917-5g |

Ethyl 2-amino-5-methylthiazole-4-carboxylate |

72054-60-5 | 95% | 5g |

£254.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO609-5g |

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |

72054-60-5 | 97+% | 5g |

965.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO609-250mg |

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |

72054-60-5 | 97+% | 250mg |

401CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO609-1g |

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |

72054-60-5 | 97+% | 1g |

249.0CNY | 2021-07-13 | |

| Aaron | AR008RO5-100g |

Ethyl 2-amino-5-methylthiazole-4-carboxylate |

72054-60-5 | 97% | 100g |

$1042.00 | 2023-12-13 |

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

72054-60-5 (Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72054-60-5)Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

清らかである:99%

はかる:25g

価格 ($):287.0